molecular formula C13H13F3O3 B1467852 Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate CAS No. 1237535-82-8

Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate

Cat. No.: B1467852
CAS No.: 1237535-82-8
M. Wt: 274.23 g/mol
InChI Key: OZXQUXNMBFUPKE-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate: is an organic compound with a complex structure that includes a tert-butyl ester, a formyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-5-(trifluoromethyl)benzoate typically involves the introduction of the tert-butyl ester, formyl, and trifluoromethyl groups onto a benzene ring. One common method includes the use of Friedel-Crafts acylation to introduce the formyl group, followed by esterification to attach the tert-butyl group. The trifluoromethyl group can be introduced using trifluoromethylation reactions, often involving reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production. The use of continuous flow reactors and advanced purification techniques can also be part of the industrial process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Tert-butyl 3-carboxy-5-(trifluoromethyl)benzoate.

    Reduction: Tert-butyl 3-hydroxymethyl-5-(trifluoromethyl)benzoate.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzoates.

Scientific Research Applications

Chemistry: Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may also serve as a precursor for the synthesis of pharmaceuticals that require specific functional groups for activity.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials that benefit from the stability and reactivity of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-5-(trifluoromethyl)benzoate in chemical reactions involves the reactivity of its functional groups. The formyl group is highly reactive towards nucleophiles and can undergo various transformations. The trifluoromethyl group imparts unique electronic properties, making the compound more resistant to metabolic degradation and enhancing its stability .

Comparison with Similar Compounds

  • Tert-butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
  • 3,5-Bis(trifluoromethyl)benzoic acid

Comparison: Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate is unique due to the presence of both a formyl group and a trifluoromethyl group on the benzene ring. This combination of functional groups is less common and provides distinct reactivity compared to similar compounds that may only have one of these groups. The presence of the tert-butyl ester also adds to its uniqueness, influencing its solubility and reactivity in different environments .

Properties

IUPAC Name

tert-butyl 3-formyl-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-12(2,3)19-11(18)9-4-8(7-17)5-10(6-9)13(14,15)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXQUXNMBFUPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501208292
Record name 1,1-Dimethylethyl 3-formyl-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237535-82-8
Record name 1,1-Dimethylethyl 3-formyl-5-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1237535-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-formyl-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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